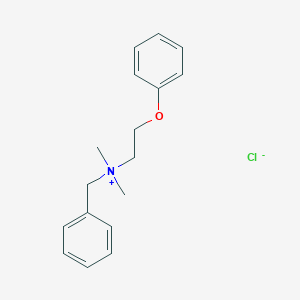![molecular formula C8H8N2S B085021 7-Metilbenzo[d]tiazol-2-amina CAS No. 14779-18-1](/img/structure/B85021.png)
7-Metilbenzo[d]tiazol-2-amina
Descripción general
Descripción
7-Methylbenzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring with a methyl group at the seventh position and an amine group at the second position. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields .
Aplicaciones Científicas De Investigación
7-Methylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
7-Methylbenzo[d]thiazol-2-amine is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to exhibit a broad spectrum of biological activities Thiazole derivatives have been reported to target cox-1, an enzyme involved in inflammation and pain .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been reported to affect the cyclooxygenase pathway by inhibiting cox-1 . This inhibition disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 . This results in a reduction in the production of prostaglandins, thereby reducing inflammation and pain .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Methylbenzo[d]thiazol-2-amine is not well-defined. Thiazole derivatives can exert their effects at the molecular level through several mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-Methylbenzo[d]thiazol-2-amine at different dosages in animal models have not been reported. Studies on related thiazole derivatives suggest that these compounds can have varying effects at different doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
Thiazole derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl-substituted benzaldehyde under acidic conditions to form the benzothiazole ring . The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of 7-Methylbenzo[d]thiazol-2-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted derivatives.
Comparación Con Compuestos Similares
2-Methylbenzo[d]thiazole: Similar structure but with the methyl group at the second position.
Benzothiazole: Lacks the methyl group but shares the core structure.
6-Methylbenzo[d]thiazol-2-amine: Methyl group at the sixth position instead of the seventh.
Uniqueness: 7-Methylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the seventh position enhances its lipophilicity and may affect its interaction with biological targets compared to other benzothiazole derivatives .
Propiedades
IUPAC Name |
7-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSTPOSZUGYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497743 | |
| Record name | 7-Methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-18-1 | |
| Record name | 7-Methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















